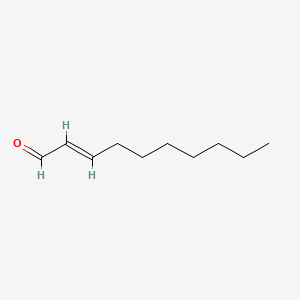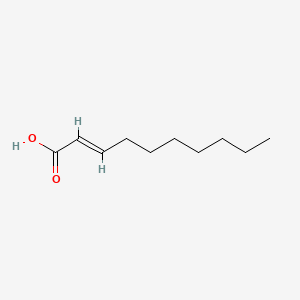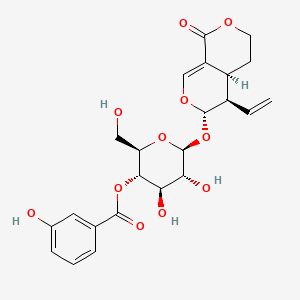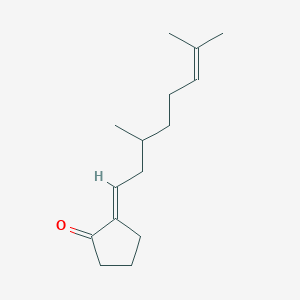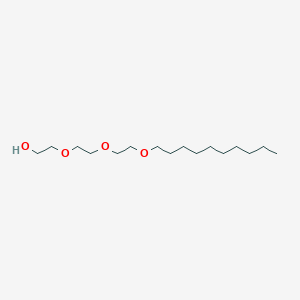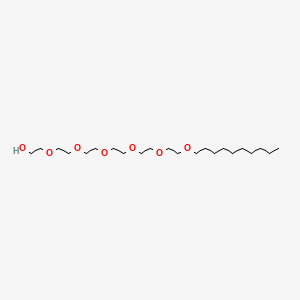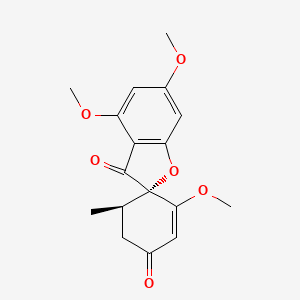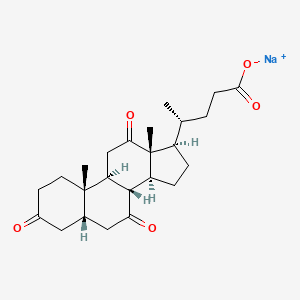
Sodium dehydrocholate
描述
Sodium dehydrocholate (SDHC) is a hydrocholeretic , increasing bile output to clear increased bile acid load . It is a synthetic bile acid, manufactured by the oxidation of cholic acid . It is used extensively in laboratory experiments, particularly in biochemical and physiological studies .
Molecular Structure Analysis
The molecular formula of Sodium dehydrocholate is C24H33NaO5 . Its molecular weight is 424.51 . The structure of Sodium dehydrocholate is complex, with a rigid steroid backbone and a branched linear chain ended by a carboxylate group .
Physical And Chemical Properties Analysis
Sodium dehydrocholate has a melting point of >300°C . It is soluble in water at 0.1 M at 20 °C . The compound is a solid and has a beige color .
科学研究应用
Absorption Enhancement
NaDHC, like other bile salts, is an endogenous surfactant that has been widely used as an absorption enhancer to increase drug transport across various biological barriers such as the blood-brain barrier, skin, mucosa, cornea, buccal, nasal, pulmonary, and intestinal membranes . They act as absorption enhancers by increasing the solubility of hydrophobic drugs or by increasing the fluidity of the apical and basolateral membranes .
Drug Delivery
NaDHC forms stable gels and can be useful as a drug carrier for topical skin application . For instance, it has been observed that the in vitro flux of betamethasone-17-valerate from NaDHC gels across rat skin was significantly higher than that from a commercial cream .
Catanionic Mixed Adsorbed Monolayer
The interfacial effects of NaDHC in a catanionic mixed adsorbed monolayer have been investigated . The surfactant interfacial composition, the interfacial orientation of the molecules, and the energy changes are analyzed to show a thermodynamic evidence of the hydrophobic NaDHC effect during its intercalation into interfacial adsorbed didodecyldimethyl ammonium bromide (DDAB) molecules .
Association in Aqueous Solutions
NaDHC associates by a stepwise mechanism in aqueous solutions . Below a certain concentration, there is a molecular solution with some strongly insoluble dehydrocholic acid produced by hydrolysis .
Formation of Micelles
NaDHC forms micelles, which have been visualized as small granules through microphotography .
Lipid Transport
Bile salts, including NaDHC, have important physiological properties such as lipid transport by solubilization . They help in the transport of lipids through hydrophobic barriers .
作用机制
Target of Action
Sodium dehydrocholate, a synthetic bile acid, primarily targets the biliary system . It stimulates biliary lipid secretion , which plays a crucial role in digestion and absorption of dietary fats in the small intestine.
Mode of Action
Sodium dehydrocholate interacts with its targets by inducing choleresis, a process that increases the volume of secretion of bile . This is associated with biliary lipid secretion and reduced secretion of endogenous and/or exogenous biliary components . Sodium dehydrocholate may decrease bile phospholipid secretion due to a lack of micelle formation by dehydrocholate-produced bile . It is also suggested that due to enhanced permeability of tight junctions in the canalicular membranes, dehydrocholate facilitates direct exchange between bile and plasma .
Biochemical Pathways
The primary biochemical pathway affected by sodium dehydrocholate is the biliary lipid secretion pathway . By stimulating this pathway, it influences the digestion and absorption of dietary fats.
Pharmacokinetics (ADME)
It is known that dehydrocholic acid, from which sodium dehydrocholate is derived, is absorbed from the proximal small intestine . More research is needed to fully understand the ADME properties of sodium dehydrocholate.
Result of Action
The primary molecular effect of sodium dehydrocholate is the stimulation of biliary lipid secretion . This results in an increase in the volume of bile secreted, a process known as choleresis . On a cellular level, sodium dehydrocholate may enhance the permeability of tight junctions in the canalicular membranes, facilitating direct exchange between bile and plasma .
Action Environment
The action, efficacy, and stability of sodium dehydrocholate can be influenced by various environmental factors. For instance, the evaporation rate of sodium dehydrocholate aqueous solutions was found to be related to the aggregation processes in the bulk . .
安全和危害
属性
IUPAC Name |
sodium;(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5.Na/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29);/q;+1/p-1/t13-,14+,16-,17+,18+,22+,23+,24-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJIJBSJQSMPTI-CAOXKPNISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
81-23-2 (Parent) | |
| Record name | Dehydrocholate sodium [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00883335 | |
| Record name | Sodium 3,7,12-trioxo-5beta-cholan-24-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium dehydrocholate | |
CAS RN |
145-41-5 | |
| Record name | Dehydrocholate sodium [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholan-24-oic acid, 3,7,12-trioxo-, sodium salt, (5.beta.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 3,7,12-trioxo-5beta-cholan-24-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium dehydrocholate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEHYDROCHOLATE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4193719XR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




